molecular formula C10H5BrFI B1624679 3-Bromo-1-fluoro-2-iodonaphthalene CAS No. 874907-48-9

3-Bromo-1-fluoro-2-iodonaphthalene

Cat. No.: B1624679
CAS No.: 874907-48-9
M. Wt: 350.95 g/mol
InChI Key: HZQDAXJODFEXHP-UHFFFAOYSA-N
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Description

3-Bromo-1-fluoro-2-iodonaphthalene is an organic compound with the molecular formula C10H5BrFI and a molecular weight of 350.95 g/mol.

Preparation Methods

The synthesis of 3-Bromo-1-fluoro-2-iodonaphthalene typically involves a multi-step process. One common method starts with 3-bromo-1-fluoronaphthalene, which undergoes a reaction with n-butyllithium and diisopropylamine in tetrahydrofuran and hexane at -75°C for 2 hours. This is followed by the addition of iodine in tetrahydrofuran and hexane . This method highlights the importance of precise reaction conditions to achieve the desired product.

Chemical Reactions Analysis

3-Bromo-1-fluoro-2-iodonaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine, fluorine, and iodine, this compound can participate in halogen exchange reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include n-butyllithium, diisopropylamine, and iodine . The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-Bromo-1-fluoro-2-iodonaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology and Medicine:

    Industry: It can be used in the development of new materials and in the synthesis of intermediates for various industrial processes.

Mechanism of Action

The exact mechanism of action of 3-Bromo-1-fluoro-2-iodonaphthalene is not well-documented. its reactivity can be attributed to the presence of multiple halogen atoms, which can influence its interactions with other molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

3-Bromo-1-fluoro-2-iodonaphthalene can be compared with other halogenated naphthalene derivatives, such as:

    2-Bromo-1-iodonaphthalene: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.

    1-Fluoro-2-iodonaphthalene:

The presence of three different halogens in this compound makes it unique and potentially more versatile in various chemical reactions.

Conclusion

This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis requires precise conditions, and it can undergo a variety of chemical reactions. While its exact mechanism of action and specific applications in biology and medicine are not fully understood, it remains a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-bromo-1-fluoro-2-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFI/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDAXJODFEXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469193
Record name 3-Bromo-1-fluoro-2-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874907-48-9
Record name 3-Bromo-1-fluoro-2-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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